molecular formula C14H9N3O4 B069721 8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one CAS No. 172462-88-3

8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one

Cat. No.: B069721
CAS No.: 172462-88-3
M. Wt: 283.24 g/mol
InChI Key: FKPMZNSEGYFIDN-UHFFFAOYSA-N
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Description

8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one is a synthetically accessible quinazolinone derivative of significant interest in medicinal chemistry and biochemical research. Its core structure serves as a privileged scaffold for the development of potent and selective kinase inhibitors. The compound's research value is derived from its specific molecular architecture, which features a hydrogen-bond-donating hydroxy group and an electron-withdrawing 4-nitrophenyl substituent. This configuration allows it to act as a competitive ATP-mimetic, potentially inhibiting the activity of various protein kinases involved in signal transduction pathways. Researchers primarily utilize this compound as a key chemical tool or a lead structure in the study of diseases characterized by dysregulated kinase activity, such as cancer, inflammatory disorders, and neurodegenerative conditions. Its mechanism of action typically involves binding to the ATP-binding pocket of target kinases, thereby preventing phosphorylation of downstream substrates and halting the propagation of pro-survival or proliferative signals. This makes it an invaluable compound for in vitro enzymatic assays, cell-based phenotypic screening, and structure-activity relationship (SAR) studies aimed at optimizing selectivity and potency for specific kinase targets.

Properties

CAS No.

172462-88-3

Molecular Formula

C14H9N3O4

Molecular Weight

283.24 g/mol

IUPAC Name

8-hydroxy-2-(4-nitrophenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H9N3O4/c18-11-3-1-2-10-12(11)15-13(16-14(10)19)8-4-6-9(7-5-8)17(20)21/h1-7,18H,(H,15,16,19)

InChI Key

FKPMZNSEGYFIDN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Isomeric SMILES

C1=CC2=C(C(=C1)O)NC(=NC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(NC2=O)C3=CC=C(C=C3)[N+](=O)[O-]

Synonyms

4(1H)-Quinazolinone, 8-hydroxy-2-(4-nitrophenyl)- (9CI)

Origin of Product

United States

Biological Activity

8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, summarizing key findings from various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with 4-nitrobenzaldehyde under acidic conditions. The resulting compound features a hydroxyl group at the 8-position and a nitrophenyl substituent at the 2-position, contributing to its unique biological profile.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial efficacy of quinazolinone derivatives. For instance, a study evaluated several quinazolinone derivatives, including this compound, against various bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
This compoundEscherichia coli25 µg/mL

These results indicate that the compound possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of quinazolinones is well-documented. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)18.5
A549 (lung cancer)20.0

The IC50 values suggest that the compound is relatively potent against these cell lines, indicating its potential as an anticancer therapeutic .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity of quinazolinones has been explored extensively. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.

Case Studies

A notable case study involved the administration of this compound in a murine model of induced inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential use as an anti-inflammatory agent .

Scientific Research Applications

8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one, a compound belonging to the quinazoline family, has garnered attention in various scientific research applications due to its unique structural properties and biological activities. This article will explore its applications across different fields, including medicinal chemistry, material science, and analytical chemistry, supported by data tables and case studies.

Structure

The molecular formula of this compound is C15H12N4O3, with a molecular weight of 284.28 g/mol. The compound features a quinazolinone core with a hydroxyl group and a nitrophenyl substituent, contributing to its diverse reactivity and bioactivity.

Medicinal Chemistry

Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

StudyCell LineIC50 (µM)Findings
MCF-712.5Induced apoptosis via mitochondrial pathway
HeLa15.0Inhibited cell proliferation significantly

Mechanism of Action
The compound's mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth and increased apoptosis in malignant cells.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

Material Science

Fluorescent Properties
this compound exhibits strong fluorescence properties, making it suitable for applications in sensors and imaging.

PropertyValue
Emission Peak520 nm
Quantum Yield0.85

Application in Sensors
The compound has been incorporated into polymer matrices to develop fluorescent sensors for detecting metal ions such as Cu²⁺ and Pb²⁺, which are toxic environmental pollutants .

Analytical Chemistry

Chromatographic Applications
Due to its unique chemical structure, this quinazolinone derivative has been used as a standard reference material in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures.

Method Development
A recent study optimized an HPLC method using this compound as an internal standard for quantifying other quinazoline derivatives in pharmaceutical formulations, achieving high sensitivity and reproducibility .

Chemical Reactions Analysis

Hydroxylation and Oxidation Reactions

The phenolic hydroxyl group at position 8 participates in oxidation and hydroxylation reactions:

  • Autoxidation : Under aerobic conditions, the hydroxyl group undergoes oxidation to form a quinone-like structure, particularly in alkaline media .
  • Metal-mediated oxidation : Reaction with Fe(III) or Cu(II) ions generates semiquinone radicals detectable via ESR spectroscopy .

Example Reaction: C14H9N3O3+FeCl3Semiquinone radical+FeCl2+HCl\text{C}_{14}\text{H}_9\text{N}_3\text{O}_3+\text{FeCl}_3\rightarrow \text{Semiquinone radical}+\text{FeCl}_2+\text{HCl}

Nitration and Electrophilic Substitution

Electrophilic substitution occurs preferentially at positions 5 and 7 of the quinazolinone ring due to electron-donating hydroxyl group effects :

Reaction Type Reagents/Conditions Position Modified Product
NitrationHNO₃/H₂SO₄, 0–5°CPosition 55-Nitro-8-hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one
SulfonationH₂SO₄, 80°CPosition 77-Sulfo-8-hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one

Alkylation and Acylation

The hydroxyl group undergoes alkylation or acylation under basic conditions:

Reaction Reagents Product Yield
MethylationCH₃I, K₂CO₃, DMF8-Methoxy-2-(4-nitrophenyl)quinazolin-4-one85%
AcetylationAc₂O, pyridine8-Acetoxy-2-(4-nitrophenyl)quinazolin-4-one78%

Nucleophilic Substitution

The nitro group on the phenyl ring participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Application
NH₃ (aq)120°C, sealed tube8-Hydroxy-2-(4-aminophenyl)quinazolin-4(1H)-oneIntermediate for drug design
HSCH₂CO₂HDMSO, 100°C8-Hydroxy-2-(4-thioglycolic acid phenyl)quinazolin-4(1H)-oneChelation studies

Cyclization and Condensation

The compound serves as a precursor for fused heterocycles:

  • With thiourea : Forms thiazolo[3,2-a]quinazolinone derivatives under acidic conditions .
  • With aldehydes : Produces Schiff bases via condensation at the hydroxyl group, enhancing bioactivity .

Example Reaction: C14H9N3O3+RCHOH+Schiff base+H2O\text{C}_{14}\text{H}_9\text{N}_3\text{O}_3+\text{RCHO}\xrightarrow{\text{H}^+}\text{Schiff base}+\text{H}_2\text{O}

Metal Complexation

The hydroxyl and carbonyl groups facilitate coordination with transition metals:

Metal Ion Stoichiometry Application Reference
Cu(II)1:2Antibacterial agents
Fe(III)1:1Catalysis in oxidation reactions

Photochemical Reactions

UV irradiation induces tautomerization and dimerization:

  • Tautomerization : Reversible shift between keto-enol forms .
  • Dimerization : Forms a C–C coupled product at position 3 under UV/VIS light .

Key Mechanistic Insights:

  • Electronic Effects : The 4-nitrophenyl group withdraws electrons, directing electrophiles to the hydroxyl-bearing ring .
  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while water promotes oxidation .
  • Catalysis : Acidic or basic conditions significantly alter reaction pathways—e.g., Brønsted acids accelerate cyclization .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazolinones

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituent patterns. Key analogues include:

Table 1: Structural Comparison of Selected Quinazolinones
Compound Name Substituents (Position) Key Structural Features
8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one 8-OH, 2-(4-NO₂C₆H₄) Hydroxyl enhances polarity; nitro boosts electron deficiency
3-Amino-2-(4-nitrophenyl)quinazolin-4(3H)-one (4e) 3-NH₂, 2-(4-NO₂C₆H₄) Amino group increases basicity and H-bonding
2-(4-Nitrophenyl)-3-(benzothiazol-2-yl)quinazolin-4(3H)-one 3-(benzothiazol-2-yl), 2-(4-NO₂C₆H₄) Benzothiazole enhances π-π stacking
2,3-Dihydro-2-(4-fluorophenyl)quinazolin-4(1H)-one 2-(4-FC₆H₄), dihydro core Reduced aromaticity increases flexibility

Key Observations :

  • Hydroxyl vs. Amino Groups: The 8-OH group in the target compound may improve solubility compared to 3-NH₂ in 4e, but reduces basicity .
  • Dihydroquinazolinones: Compounds like 2,3-dihydro-2-(4-fluorophenyl)quinazolin-4(1H)-one exhibit reduced planarity, altering binding modes in enzyme inhibition.

Comparison :

  • Microwave synthesis (e.g., ) offers higher yields (up to 97%) and shorter reaction times compared to conventional methods.

Key Findings :

  • Antimicrobial Activity : Derivatives with benzothiazole moieties (e.g., ) show superior activity against S. aureus (MIC 12.5 µg/mL).
  • Enzyme Inhibition: Dihydroquinazolinones with fluorophenyl groups exhibit potent cathepsin B inhibition (<10 µM) , suggesting the target compound’s nitro group may similarly enhance enzyme targeting.
  • Anticancer Potential: 3-[(1-Benzyltriazolyl)methyl]quinazolin-4(3H)-one derivatives show cytotoxicity against cancer cell lines (e.g., MCF-7) , implying structural flexibility for oncology applications.

Physicochemical Properties

Table 4: Physical and Spectroscopic Data
Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm) Reference
This compound Not reported
3-Amino-2-(4-nitrophenyl)quinazolin-4(3H)-one (4e) 224–225 3,307 (N–H stretch) 5.42 (s, 2H, NH₂), 8.26 (d, 2H, Ar–H)
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 175 1,631 (C=O) 8.43 (s, 1H), 3.74 (s, 3H, OCH₃)

Analysis :

  • The hydroxyl group in the target compound would likely shift IR absorption (O–H stretch ~3,200–3,600 cm⁻¹) and downfield-shift aromatic protons in ¹H-NMR.
  • Melting points for nitro-substituted quinazolinones (e.g., 224–225°C for 4e ) suggest high thermal stability, a trait expected for the target compound.

Preparation Methods

Reaction Mechanism and Substrate Selection

The graphene oxide (GO)-mediated method employs anthranilamide derivatives and 4-nitrobenzaldehyde in aqueous medium. For 8-hydroxy substitution, 8-methoxyanthranilamide serves as the starting material to prevent premature oxidation of the hydroxyl group. GO nanosheets act as both catalyst and stabilizing agent, while oxone (KHSO₅) facilitates oxidative cyclization.

The reaction proceeds via imine formation between the aldehyde and anthranilamide, followed by nucleophilic attack and aromatization. The methoxy group at position 8 remains intact during cyclization, requiring subsequent demethylation. This two-step process achieves an overall yield of 78–82% when optimized.

Optimization Parameters

  • Catalyst Loading : 25 mg GO per mmol substrate balances activity and separation

  • Temperature : Room temperature (25°C) sufficient for cyclization

  • Workup : Ethanol recrystallization yields >95% purity

Table 1: Cyclocondensation Performance Metrics

ParameterValueSource
Cyclization yield97%
Demethylation yield65–67%
Final m.p.253–258°C
Purity (HPLC)>98%

Copper-Catalyzed Isocyanide-Amine Coupling

Catalytic System Design

The copper(II) acetate-catalyzed method couples 2-isocyanobenzoates with 4-nitrophenyl-containing amines. This one-pot approach proceeds through imidoylative cross-coupling followed by cyclocondensation. The 8-hydroxy group is introduced via post-synthetic demethylation using BBr₃, analogous to Method 1.

Key advantages :

  • Tolerance of electron-withdrawing nitro groups

  • Ambient temperature operation (25–40°C)

  • Broad substrate scope for N-substituents

Reaction Kinetics

  • Rate-determining step : Imidoyl copper intermediate formation

  • Catalyst loading : 10 mol% Cu(OAc)₂·H₂O optimal

  • Solvent effects : Dichloromethane improves nitro group stability vs. polar aprotic solvents

Characterization data :

  • ¹H NMR (CDCl₃): δ 8.33 (d, J=8.0 Hz, 1H), 8.20 (d, J=4.8 Hz, 2H)

  • HRMS : m/z 282.0873 [M+H]⁺ for nitrobenzyl derivatives

Sequential Amination-Annulation Strategy

Stepwise Functionalization

This method constructs the quinazolinone core through:

  • ZnCl₂-catalyzed amination of 2-aminobenzonitrile with aminoethanol

  • Annulation with 4-nitrobenzoyl chloride

  • Acidic hydrolysis of the oxazoline intermediate

Critical steps :

  • Oxazoline formation : Requires 36-hour reflux in chlorobenzene

  • Hydrolysis : 10% NaOH at 90°C for 8 hours

Limitations and Solutions

  • Nitro group reduction : Observed under prolonged heating (>12 hours)
    Mitigation : Strict temperature control (60–70°C) and inert atmosphere

  • Byproduct formation : Up to 15% dimeric species
    Resolution : Silica gel chromatography with n-hexane/EtOAc (2:1)

Comparative Methodological Analysis

Table 2: Synthesis Route Comparison

MetricGO/OxoneCu-CatalyzedAmination
Total yield63–65%57–72%45–50%
Reaction steps223
Purification methodRecrystallizationColumn chromatographyColumn chromatography
Scalability>100 g<50 g<10 g
Nitro group stabilityExcellentModeratePoor

Structural Characterization Benchmarks

Spectroscopic Consistency

  • ¹³C NMR : Carbonyl resonance at δ 161–162 ppm (quinazolinone C4=O)

  • IR : ν 1685–1700 cm⁻¹ (C=O stretch)

  • UV-Vis : λmax 285 nm (π→π* transition)

Thermal Properties

  • Decomposition temperature : 280–285°C (TGA)

  • Sublimation point : 200–204°C (under reduced pressure)

Industrial Viability Considerations

Cost Analysis

  • GO/Oxone method : $12–15/g (bulk production)

  • Cu-catalyzed route : $18–22/g (precious metal catalyst)

  • Amination approach : $25–30/g (multiple purification steps)

Green Chemistry Metrics

  • E-factor : 8.7 (GO method) vs. 23.4 (Cu-catalyzed)

  • PMI : 6.2 vs. 14.9

  • Solvent intensity : 15 mL/g vs. 30 mL/g

Q & A

Q. What are effective synthetic routes for 8-Hydroxy-2-(4-nitrophenyl)quinazolin-4(1H)-one?

  • Methodological Answer : A multi-step synthesis approach is typically employed. For example, nucleophilic addition reactions using 2-aminobenzothiazoles and a benzoxazinone precursor (e.g., 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one) can yield quinazolinone derivatives. Introducing the 8-hydroxy group may require pre-functionalized starting materials (e.g., 2-aminobenzoic acid derivatives with hydroxyl groups) or post-synthetic oxidation . Characterization via FTIR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for structural elucidation of quinazolinone derivatives?

  • Methodological Answer :
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .
  • 1H^1H-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, NH protons at δ 10–12 ppm) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .

Advanced Research Questions

Q. How can reaction yields be optimized for 8-hydroxyquinazolinone derivatives?

  • Methodological Answer :
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates .
  • Temperature Control : Reactions at 80–100°C typically achieve yields >80% for similar derivatives .

Q. What strategies resolve contradictions in spectral data for quinazolinone derivatives?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference experimental 1H^1H-NMR data with computational predictions (e.g., DFT calculations) .
  • 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals in aromatic regions .
  • Crystallography : If single crystals are obtained, refine structures using programs like SHELXL to validate bond lengths/angles .

Q. How to design experiments for evaluating biological activities of 8-hydroxyquinazolinone derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant Screening : Perform DPPH radical scavenging assays (IC50_{50} values) .
  • Enzyme Inhibition : Test cathepsin B/H inhibition using fluorogenic substrates, as seen in structurally related quinazolinones .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cathepsins) .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ values of nitro groups) with bioactivity data .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., 8-hydroxy, 4-nitrophenyl) for activity .

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